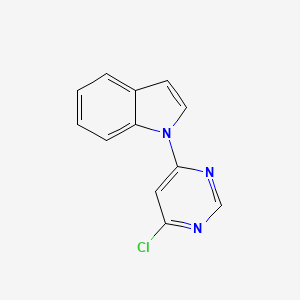

1-(6-chloropyrimidin-4-yl)-1H-indole

Descripción general

Descripción

The compound “1-(6-chloropyrimidin-4-yl)-4-piperidinol” is similar to the one you mentioned . It has a CAS Number of 914347-85-6 and a molecular weight of 213.67 . Its IUPAC name is 1-(6-chloro-4-pyrimidinyl)-4-piperidinol .

Synthesis Analysis

While specific synthesis methods for “1-(6-chloropyrimidin-4-yl)-1H-indole” are not available, there are synthesis routes for similar compounds such as "1-(6-Chloropyrimidin-4-yl)azetidin-3-ol" and "(6-chloropyrimidin-4-yl)methanol" .

Molecular Structure Analysis

The molecular structure of “1-(6-chloropyrimidin-4-yl)-4-piperidinol” is represented by the InChI code 1S/C9H12ClN3O/c10-8-5-9(12-6-11-8)13-3-1-7(14)2-4-13/h5-7,14H,1-4H2 . Similar compounds like “(6-chloropyrimidin-4-yl)phenylamine” have a molecular formula of C10H8ClN3 and a molecular weight of 205.64400 .

Physical And Chemical Properties Analysis

Its physical form is not specified . Another similar compound, “(6-chloropyrimidin-4-yl)methanol”, has a melting point of 63-65°C .

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Compounds including "1-(6-chloropyrimidin-4-yl)-1H-indole" derivatives have shown promising antimicrobial activity. The synthesis of pyrimidino derivatives with indole and benzene nuclei exhibits antimicrobial synergism, displaying comparable to excellent results against various test microbes. This suggests their potential as potent antimicrobial candidates (Chauhan, Siddiqi, & Dwivedi, 2017).

Biological Activity and Structural Analysis

Indole nucleus, a core part of many natural and synthetic molecules, is recognized for its significant biological activity, including anti-tumor and anti-inflammatory properties. The synthesis of 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide has been explored, providing insights into its biological properties related to DNA and protein interactions. Structural confirmation was achieved through various spectroscopic techniques and X-ray diffraction study, underscoring the importance of indole derivatives in medicinal chemistry (Geetha et al., 2019).

Antioxidant Properties

The synthesis of novel indole derivatives focusing on their potential as antioxidants demonstrates the chemical versatility and significant reactive oxygen species (ROS) inhibition capacity of these compounds. Designing derivatives by pairing heterocycles like pyridine, pyrane, pyrimidine, and pyrazole with indole and thiophene has been effective in creating high-efficiency antioxidants, especially against ABTS, highlighting their potential in developing new antioxidant therapies (Aziz et al., 2021).

Anti-inflammatory and Analgesic Applications

A series of indole-appended heterocycles synthesized through a one-pot reaction revealed excellent anti-inflammatory activity with maximum inhibition, indicating their potential as potent anti-inflammatory and analgesic agents. This demonstrates the therapeutic potential of indole derivatives in treating inflammation and pain with reduced side effects (Somappa et al., 2015).

Material Science Applications

Indole derivatives also find applications in material science due to their unique structural and electronic properties. Synthesis and structural analysis of novel indole derivatives have been conducted, providing insights into their applications in different fields. The investigation includes XRD, spectroscopic, and DFT studies, which reveal the potential of indole-based compounds in functional materials and pharmaceuticals (Tariq et al., 2020).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 1-(6-chloropyrimidin-4-yl)-1H-indole is the AmpC beta-lactamase . This enzyme is found in many Gram-negative bacteria and is involved in conferring resistance to beta-lactam antibiotics .

Mode of Action

This compound interacts with its target, AmpC beta-lactamase, by forming a complex

Biochemical Pathways

Given its target, it is likely involved in thebeta-lactamase pathway , which is responsible for bacterial resistance to beta-lactam antibiotics .

Result of Action

Given its interaction with AmpC beta-lactamase, it may have a role in modulating bacterial resistance to antibiotics .

Propiedades

IUPAC Name |

1-(6-chloropyrimidin-4-yl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3/c13-11-7-12(15-8-14-11)16-6-5-9-3-1-2-4-10(9)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCUYCYKTRGCPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC(=NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

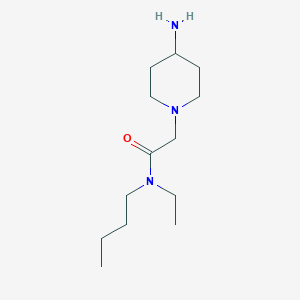

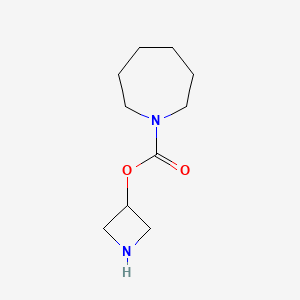

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470067.png)

![1-{[(propan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470070.png)

![2-{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470079.png)

![1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470082.png)

![2-{1-[(Oxolan-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470088.png)